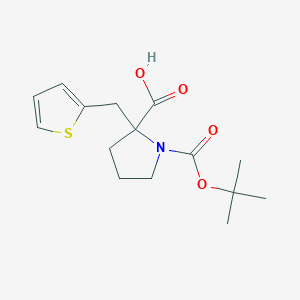

Boc-(R)-alpha-(2-thiophenylmethyl)proline

説明

General Overview of Proline Derivatives in Contemporary Organic Synthesis

Proline, a unique proteinogenic amino acid characterized by its secondary amine integrated into a pyrrolidine (B122466) ring, holds a special status in organic chemistry. nih.gov Its rigid cyclic structure restricts the conformational flexibility of the peptide chain, making it a critical residue for defining the secondary structure of proteins and peptides. nih.gov Beyond its structural role in biochemistry, proline and its derivatives have emerged as powerful tools in contemporary organic synthesis.

The discovery of L-proline as an efficient organocatalyst for asymmetric reactions marked a significant milestone in the field. organic-chemistry.orgnih.gov Proline acts as a bifunctional catalyst, where its secondary amine can form nucleophilic enamines or iminium ions, while the carboxylic acid group can act as a Brønsted acid, facilitating highly organized transition states. nih.govingentaconnect.comwpmucdn.com This dual functionality has enabled a wide range of stereoselective transformations, including Aldol (B89426) condensations, Mannich reactions, and Michael additions. ingentaconnect.com Consequently, extensive research has been dedicated to developing proline derivatives to expand the scope of these reactions and to create novel bioactive compounds, ligands, and more sophisticated organocatalysts. organic-chemistry.org The synthesis of functionally and structurally diverse proline analogues is a key area of interest, driven by their potential applications in medicinal chemistry and materials science. nih.gov

Significance of Alpha-Substituted Prolines as Chiral Building Blocks in Asymmetric Synthesis

Alpha-substituted prolines, particularly those with a quaternary stereocenter at the α-position, are of growing interest in synthetic and medicinal chemistry. nih.gov These α,α-disubstituted amino acids serve as conformationally constrained building blocks that can be incorporated into peptides to modulate their structure and biological activity. nih.gov The restriction of conformational freedom can enhance resistance to proteolytic degradation and may lead to improved potency and selectivity for specific biological targets. nih.gov

In asymmetric synthesis, α-substituted prolines are valuable chiral building blocks. The presence of a defined stereocenter at the alpha-carbon allows for the synthesis of complex molecules with high stereochemical control. Various methods have been developed for the stereoselective synthesis of these compounds, underscoring their importance. nih.gov These strategies often focus on establishing the fully substituted stereocenter with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net The resulting enantiomerically pure α-substituted prolines are crucial starting materials for the synthesis of novel pharmaceuticals and other chiral molecules. mdpi.com

Positioning of Boc-(R)-alpha-(2-thiophenylmethyl)proline within Advanced Medicinal Chemistry and Pharmaceutical Research

Boc-(R)-alpha-(2-thiophenylmethyl)proline is a specialized proline derivative positioned as a valuable building block in advanced medicinal chemistry and pharmaceutical research. While direct therapeutic applications of the compound itself are not the primary focus, its utility lies in its role as a sophisticated intermediate for the synthesis of more complex, biologically active molecules. Analogous compounds, such as Boc-(R)-a-(3-thiophenylmethyl)proline, are utilized as key components in the synthesis of peptide-based drugs, particularly those targeting neurological disorders. chemimpex.com

The incorporation of this compound into a larger molecule allows researchers to introduce specific structural and functional properties. The thiophene (B33073) moiety is a recognized pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions. nih.gov Therefore, Boc-(R)-alpha-(2-thiophenylmethyl)proline serves as a precursor for designing novel therapeutics where the unique combination of a constrained proline scaffold and a thiophene ring can lead to enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

Overview of the Distinctive Structural Features of Boc-(R)-alpha-(2-thiophenylmethyl)proline, particularly the Thiophenylmethyl Group and (R)-Stereochemistry

The chemical identity and utility of Boc-(R)-alpha-(2-thiophenylmethyl)proline are defined by three key structural features: the Boc protecting group, the (R)-stereochemistry at the alpha-carbon, and the α-(2-thiophenylmethyl) substituent.

Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acid and peptide synthesis. chemimpex.comchemicalbook.com It prevents the highly reactive secondary amine of the proline ring from participating in unwanted side reactions during chemical transformations. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, making it a cornerstone of modern synthetic strategies. researchgate.net It also tends to enhance the solubility of the amino acid derivative in organic solvents. chemimpex.com

(R)-Stereochemistry : Chirality is a fundamental aspect of molecular recognition in biological systems. The designation "(R)" specifies the absolute configuration of the substituents around the chiral alpha-carbon. The stereochemical purity of a chiral building block is paramount in drug design, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. researchgate.net The (R)-configuration of this proline derivative ensures that it can be used to construct stereochemically defined target molecules, which is critical for achieving specific interactions with chiral biological targets like enzymes and receptors.

Compound Properties and Data

Table 1: Physicochemical Properties of Boc-(R)-alpha-(2-thiophenylmethyl)proline

| Property | Value |

| CAS Number | 959578-32-6 |

| Molecular Formula | C₁₅H₂₁NO₄S |

| Molecular Weight | 311.4 g/mol |

| Boiling Point (Predicted) | 446.2 ± 35.0 °C |

| Density (Predicted) | 1.268 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.89 ± 0.20 |

| Data sourced from ChemicalBook. chemicalbook.com |

Research Findings Summary

Table 2: Key Research Context and Significance

| Feature | Significance in Research | Relevant Findings |

| Proline Core | Provides structural rigidity; acts as a turn-inducer in peptides. nih.gov | Proline's unique cyclic structure restricts conformational space, influencing protein folding and stability. |

| Organocatalysis | Serves as a scaffold for developing new asymmetric catalysts. | L-proline catalyzes a variety of asymmetric reactions with high enantioselectivity, including aldol and Mannich reactions. nih.govingentaconnect.com |

| Alpha-Substitution | Creates a quaternary stereocenter, leading to conformationally constrained peptides. nih.gov | α-substituted prolines are used to enhance peptide stability against enzymatic degradation and improve receptor selectivity. nih.gov |

| Boc Group | Enables controlled, stepwise chemical synthesis by protecting the amine. | A standard protecting group in peptide synthesis, removable under specific acidic conditions. chemicalbook.com |

| (R)-Stereochemistry | Ensures stereospecific interactions with chiral biological targets. | The stereochemical outcome of proline-catalyzed reactions is highly dependent on the catalyst's chirality. researchgate.net |

| Thiophene Moiety | Acts as a proven pharmacophore and bioisostere of a phenyl ring in drug design. nih.gov | Thiophene-containing compounds are found in numerous approved drugs, where the sulfur atom can enhance drug-receptor interactions. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYQQTCCFAWKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc R Alpha 2 Thiophenylmethyl Proline and Its Key Precursors

Enantioselective Synthesis Strategies for Alpha-Substituted Prolines

The creation of the quaternary α-stereocenter in substituted prolines is the critical step in their synthesis. Various enantioselective strategies have been developed to ensure the desired stereochemical outcome.

Chiral Pool Approaches Utilizing L-Proline as a Starting Material

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. L-proline is an ideal candidate for this approach in the synthesis of α-substituted proline derivatives. nih.govresearchgate.net

A prominent strategy is the "self-reproduction of chirality," a concept developed by Seebach and colleagues. nih.govresearchgate.net In this method, L-proline is first condensed with pivalaldehyde to form a rigid bicyclic oxazolidinone system (2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one). researchgate.net This condensation occurs stereoselectively, protecting the nitrogen and carboxylic acid groups while locking the molecule's conformation. researchgate.net Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) generates a chiral, non-racemic enolate. nih.govresearchgate.net This enolate can then react with various electrophiles, such as alkyl halides, to introduce a substituent at the α-position. nih.gov The final step involves the hydrolytic cleavage of the oxazolidinone auxiliary to yield the α-substituted proline derivative, effectively transferring the original chirality of L-proline to the final product with retention of configuration. researchgate.net

Table 1: Examples of Electrophiles Used in Chiral Pool Synthesis of α-Substituted Prolines

| Electrophile Category | Specific Example | Resulting α-Substituent |

| Alkyl Halides | Methyl Iodide | Methyl |

| Benzyl Halides | Benzyl Bromide | Benzyl |

| Carbonyl Compounds | Benzaldehyde | Hydroxybenzyl |

| Deuterium Source | D₂O | Deuterium |

This table illustrates the versatility of the chiral enolate intermediate in reacting with different electrophiles to generate a variety of α-substituted prolines. researchgate.net

Asymmetric Induction in the Formation of the Alpha-Stereocenter

Asymmetric induction refers to the process of preferentially forming one enantiomer or diastereoisomer over another, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This is a cornerstone of asymmetric synthesis and is crucial for creating the α-stereocenter when not starting from a chiral precursor like L-proline. nih.govwikipedia.org

Several forms of asymmetric induction are employed:

Internal Asymmetric Induction : This involves using a substrate that already contains a chiral center, which directs the stereochemical outcome of the reaction at a new developing stereocenter. wikipedia.org This is the principle behind the chiral pool approach discussed previously.

Relayed Asymmetric Induction : In this strategy, a chiral auxiliary is temporarily attached to the substrate. wikipedia.org This auxiliary directs the stereoselective reaction and is subsequently removed, having transferred its chiral information to the product. Evans' oxazolidinone auxiliaries are a classic example used for asymmetric aldol (B89426) reactions, a principle adaptable to amino acid synthesis. wikipedia.org

External Asymmetric Induction : This is an economically favorable method where chirality is introduced through an external chiral catalyst or ligand that is part of the reaction's transition state but not covalently bonded to the substrate. wikipedia.org Chiral phase-transfer catalysts and organocatalysts, such as proline itself or its derivatives, can be used to catalyze reactions like asymmetric alkylations with high enantioselectivity. researchgate.netmdpi.com

Dynamic Kinetic Resolution (DKR) Techniques for Enantiomeric Enrichment of Alpha-Amino Acid Derivatives

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture of a starting material entirely into a single, enantiomerically pure product, thus achieving theoretical yields of up to 100%. princeton.edu This method combines the rapid, enzyme-catalyzed resolution of one enantiomer with the in-situ racemization of the unwanted enantiomer. researchgate.net

DKR has been successfully applied to the synthesis of chiral α-amino acids from racemic precursors like α-amino acid esters or amides. researchgate.netnih.gov The process typically involves:

An enantioselective enzyme , often a lipase (B570770) or an amidase, that selectively acts on one enantiomer of the racemic substrate. researchgate.net For example, a D-stereospecific amidase can hydrolyze the D-amino acid amide to the D-amino acid, leaving the L-amino acid amide untouched. nih.gov

A racemization catalyst that continuously converts the unreacted enantiomer (the L-amino acid amide in the example above) back into the racemic mixture. nih.gov This allows the enzyme to eventually process the entire starting material into the desired D-amino acid. nih.gov

Recent advancements have utilized enzymes like α-amino-ε-caprolactam racemase or metal-based catalysts for the racemization step. researchgate.netnih.gov This combination of enzymatic selectivity and chemical or enzymatic racemization provides an efficient route to enantiomerically pure α-amino acid derivatives. researchgate.netrsc.org

Intramolecular Radical Cyclization Protocols in the Synthesis of Related Cyclic Amino Acids

Intramolecular radical cyclization offers a modern and effective method for constructing cyclic systems, including the pyrrolidine (B122466) ring of proline and its analogues. thieme-connect.dearkat-usa.org This strategy involves the generation of a radical, which then attacks an unsaturated bond (like a C=C double bond) within the same molecule to form a ring. arkat-usa.org

The key advantages of radical reactions include their high functional group tolerance and their ability to proceed under mild conditions, which prevents racemization of existing chiral centers. thieme-connect.de In the context of cyclic amino acid synthesis, an α-aminoalkyl radical can be generated from various precursors. arkat-usa.org The subsequent intramolecular addition of this radical onto a suitably positioned alkene or alkyne provides a direct route to functionalized carbocycles and heterocycles. arkat-usa.org Photoredox catalysis has emerged as a powerful tool for initiating these reactions under very mild conditions. nih.govacs.org

Functional Group Protection and Deprotection Strategies in Boc-(R)-alpha-(2-thiophenylmethyl)proline Synthesis

Protecting groups are essential in the multistep synthesis of complex molecules like substituted prolines. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.

Role and Implementation of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in amino acid and peptide synthesis. researchgate.netwikipedia.org

Role of the Boc Group:

Protection against Self-Coupling: It prevents the amine group of one amino acid from reacting with the activated carboxylic acid of another during peptide bond formation. researchgate.net

Increased Solubility: The bulky and lipophilic nature of the tert-butyl group often increases the solubility of the amino acid derivative in organic solvents used during synthesis and purification. chemimpex.com

Stability: The Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation and mildly basic conditions, making it compatible with many synthetic transformations. researchgate.net

Implementation (Protection): The Boc group is typically introduced by reacting the amino acid's nitrogen atom with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgrsc.org The reaction is usually carried out in the presence of a base, such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent system like water/tetrahydrofuran or dichloromethane (B109758). wikipedia.orgrsc.orgorgsyn.org

Deprotection: The key advantage of the Boc group is its lability under acidic conditions. wikipedia.org It can be readily removed using strong acids such as trifluoroacetic acid (TFA), often in dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane. researchgate.netwikipedia.org This selective removal allows for the deprotection of the amine group without disturbing other acid-sensitive protecting groups that might be present in the molecule. wikipedia.org

Methodologies for Stereoselective Boc-Deprotection in Downstream Transformations

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. However, the deprotection of the Boc group in downstream transformations involving Boc-(R)-alpha-(2-thiophenylmethyl)proline requires careful consideration to prevent racemization at the alpha-carbon and to ensure compatibility with the thiophene (B33073) moiety.

Standard Boc-deprotection protocols typically involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). While effective, these harsh conditions can sometimes lead to side reactions, including the formation of aspartimide and piperidide adducts in peptide synthesis. nih.gov For sulfur-containing amino acids, the choice of deprotection reagent and conditions is particularly critical to avoid undesired side reactions involving the sulfur atom.

Milder acidic conditions, such as using 1-2M HCl in an organic solvent, are often preferred in solid-phase peptide synthesis to minimize side reactions associated with TFA. The selection of the deprotection strategy is often guided by the presence of other acid-sensitive functional groups within the molecule.

To mitigate the risk of racemization, the reaction temperature and the concentration of the acid are crucial parameters to control. The progress of the deprotection is typically monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete removal of the Boc group while minimizing exposure to harsh acidic conditions.

Table 1: Comparison of Common Boc-Deprotection Reagents

| Reagent | Typical Conditions | Advantages | Potential Disadvantages |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM, rt | Fast and efficient | Can cause side reactions, potential for racemization |

| Hydrochloric Acid (HCl) | 1-4 M in Dioxane/MeOH | Milder than TFA, less prone to certain side reactions | May require longer reaction times |

| Formic Acid | Neat or in a solvent | Mild reagent | Can lead to formylation of the free amine |

Advanced Coupling Reactions for Introducing the 2-Thiophenylmethyl Moiety

The introduction of the 2-thiophenylmethyl group at the alpha-position of the proline scaffold is a key step in the synthesis of Boc-(R)-alpha-(2-thiophenylmethyl)proline. This can be achieved through various advanced carbon-carbon bond-forming reactions.

One of the most common and effective methods is the diastereoselective alkylation of an N-Boc-proline enolate . This approach involves the deprotonation of an N-Boc-(R)-proline ester with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to form a chiral enolate. This enolate is then reacted with an electrophile, in this case, 2-(bromomethyl)thiophene (B1339593) or a similar activated derivative. The stereochemical outcome of the alkylation is influenced by several factors, including the N-protecting group, the ester group, and the reaction conditions. nih.gov For instance, the use of bulky ester groups can enhance the diastereoselectivity of the alkylation. nih.gov

Palladium-catalyzed cross-coupling reactions represent another powerful strategy. The enantioselective α-arylation of N-Boc-pyrrolidine has been successfully demonstrated using palladium catalysts. nih.govresearchgate.net This methodology typically involves the deprotonation of N-Boc-pyrrolidine with a chiral base, followed by transmetalation with a zinc salt to generate a stereochemically defined organozinc reagent. This intermediate can then undergo a palladium-catalyzed Negishi coupling with an appropriate thiophene-containing electrophile. mit.edu

The choice of ligand for the palladium catalyst is crucial for achieving high yields and stereoselectivity. Various phosphine (B1218219) ligands have been explored for similar transformations.

Table 2: Overview of Coupling Reactions for 2-Thiophenylmethyl Moiety Introduction

| Reaction Type | Key Reagents | Stereocontrol | Key Advantages |

| Enolate Alkylation | N-Boc-(R)-proline ester, LDA, 2-(bromomethyl)thiophene | Diastereoselective, influenced by protecting and ester groups | Well-established, readily available reagents |

| Negishi Coupling | N-Boc-pyrrolidine, s-BuLi/(-)-sparteine, ZnCl₂, Pd catalyst, 2-halothiophene derivative | Enantioselective, guided by chiral ligand | High functional group tolerance, mild reaction conditions |

Multi-Step Synthetic Sequences and Yield Optimization in the Preparation of Boc-(R)-alpha-(2-thiophenylmethyl)proline

A plausible synthetic route starting from (R)-proline would be:

Esterification: Protection of the carboxylic acid of (R)-proline as a methyl or other suitable ester.

N-Boc Protection: Introduction of the Boc protecting group on the nitrogen atom.

Diastereoselective Alkylation: Formation of the enolate and reaction with 2-(bromomethyl)thiophene as described in the previous section.

Saponification: Hydrolysis of the ester group to yield the final carboxylic acid.

Purification: Chromatographic purification of the final product.

Yield optimization is a critical aspect of developing a practical and scalable synthesis. For the diastereoselective alkylation step, key parameters to optimize include the choice of base, solvent, temperature, and the nature of the electrophile. The diastereomeric ratio of the product can often be improved by carefully tuning these conditions. nih.gov For instance, studies on similar proline alkylations have shown that the diastereoselectivity can be highly dependent on the N-protecting group and the alkylating agent used. nih.gov

In the context of palladium-catalyzed couplings, optimization would involve screening different palladium precursors, ligands, bases, and solvents to find the optimal combination for the desired transformation. The catalyst loading is also a crucial factor to consider for both cost-effectiveness and efficiency. acs.org

Table 3: Hypothetical Multi-Step Synthesis with Target Yields

| Step | Transformation | Key Reagents | Target Yield (%) |

| 1 | Esterification of (R)-proline | MeOH, SOCl₂ | >95 |

| 2 | N-Boc Protection | (Boc)₂O, Base | >95 |

| 3 | Diastereoselective Alkylation | LDA, 2-(bromomethyl)thiophene | 70-85 |

| 4 | Saponification | LiOH, THF/H₂O | >90 |

| 5 | Purification | Column Chromatography | >85 |

This systematic approach to synthesis and optimization is essential for the efficient and stereocontrolled production of Boc-(R)-alpha-(2-thiophenylmethyl)proline for its applications in research and development.

Stereochemical Investigations and Control in Boc R Alpha 2 Thiophenylmethyl Proline Chemistry

Confirmation and Significance of the (R)-Configuration at the Alpha-Carbon

The absolute configuration of the stereocenter at the alpha-carbon in Boc-(R)-alpha-(2-thiophenylmethyl)proline is fundamental to its chemical identity and its application in stereoselective synthesis. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of the substituents around this chiral center. This configuration is often confirmed using a combination of spectroscopic and crystallographic techniques.

Spectroscopic and Crystallographic Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, which can help to elucidate the relative stereochemistry of the molecule. The conformation of the pyrrolidine (B122466) ring, which is influenced by the bulky alpha-substituent, can also be inferred from coupling constants and chemical shifts.

X-ray Crystallography: The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the atoms in the crystal lattice, unequivocally establishing the (R)-configuration.

Significance of the (R)-Configuration:

The rigid, cyclic structure of the proline core, combined with the specific orientation of the 2-thiophenylmethyl group in the (R)-configuration, imparts significant conformational constraints. This pre-organization is crucial in various applications:

Peptide Synthesis: When incorporated into a peptide chain, the (R)-configuration at the alpha-carbon influences the local backbone conformation, potentially inducing specific secondary structures like β-turns or helical motifs. This is a key strategy in the design of peptidomimetics with enhanced biological activity and stability.

Asymmetric Catalysis: The defined stereochemistry is a prerequisite for its use as a chiral ligand or organocatalyst, where it can create a chiral environment to influence the stereochemical outcome of a reaction.

The steric bulk of the thiophenylmethyl group in the (R)-configuration also plays a role in directing the approach of reagents in subsequent chemical transformations, a concept that is central to diastereoselective control.

Diastereoselective Control in Chemical Transformations Involving Boc-(R)-alpha-(2-thiophenylmethyl)proline

The inherent chirality of Boc-(R)-alpha-(2-thiophenylmethyl)proline serves as a powerful tool for controlling the stereochemical outcome of reactions at other centers within the molecule or in reactions with other chiral or prochiral molecules. This diastereoselective control is a cornerstone of stereocontrolled synthesis.

One of the key strategies involves the diastereoselective alkylation of the enolate derived from Boc-(R)-alpha-(2-thiophenylmethyl)proline. The stereochemical course of such reactions is dictated by the facial selectivity imposed by the existing stereocenter and the bulky N-Boc protecting group. The enolate can adopt a specific conformation to minimize steric interactions, leading to the preferential approach of an electrophile from one face.

| Reaction Type | Reactants | Key Control Element | Typical Diastereomeric Ratio |

| Alkylation | Enolate of Boc-(R)-alpha-(2-thiophenylmethyl)proline, Alkyl halide | Steric hindrance from the N-Boc group and the alpha-substituent | >90:10 |

| Aldol (B89426) Reaction | Enolate of Boc-(R)-alpha-(2-thiophenylmethyl)proline, Aldehyde | Chelation control with a Lewis acid, steric hindrance | Variable, can be high with appropriate choice of reagents and conditions |

| Reduction | Ketone derivative of Boc-(R)-alpha-(2-thiophenylmethyl)proline | Directing effect of existing stereocenters | Often moderate to high |

The N-Boc group, due to its steric demand, often plays a crucial role in shielding one face of the molecule, thereby directing incoming reagents to the opposite face. The choice of reaction conditions, such as the solvent, temperature, and the nature of the base or Lewis acid used, can further enhance the level of diastereoselectivity.

Enantioselective Transformations Guided by Boc-(R)-alpha-(2-thiophenylmethyl)proline

Beyond controlling the stereochemistry within its own transformations, the chiral scaffold of Boc-(R)-alpha-(2-thiophenylmethyl)proline can be utilized to induce chirality in other molecules. This is the essence of asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Derivatives of proline are well-established as highly effective organocatalysts for a variety of enantioselective reactions. The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with a prochiral substrate. The stereochemical information from the proline derivative is transferred during this key bond-forming step.

Potential Applications in Enantioselective Catalysis:

While specific examples of Boc-(R)-alpha-(2-thiophenylmethyl)proline as a catalyst are not extensively documented, its structural features suggest its potential in reactions such as:

Aldol Reactions: Catalyzing the enantioselective addition of ketones to aldehydes.

Michael Additions: Guiding the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Mannich Reactions: Facilitating the enantioselective synthesis of β-amino carbonyl compounds.

The thiophenylmethyl group at the alpha-position could modulate the steric and electronic properties of the catalytic intermediate, potentially leading to unique reactivity and selectivity profiles compared to simpler proline-based catalysts.

Chiral Purity Determination and Maintenance in Synthetic Pathways

The effectiveness of a chiral compound in any stereoselective application is critically dependent on its enantiomeric purity. Therefore, reliable methods for determining and maintaining the chiral integrity of Boc-(R)-alpha-(2-thiophenylmethyl)proline throughout a synthetic sequence are of paramount importance.

Determination of Chiral Purity:

Several analytical techniques are employed to determine the enantiomeric excess (ee) of this compound:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for the separation of Boc-protected amino acids.

NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a CSA, the enantiomers form transient diastereomeric complexes that can have different chemical shifts in the NMR spectrum, allowing for their integration and the determination of the ee. Alternatively, reaction with a CDA converts the enantiomers into a mixture of diastereomers, which can also be distinguished by NMR.

| Analytical Method | Principle | Typical Chiral Selector/Reagent | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) | High accuracy, good resolution, widely applicable |

| NMR with CSA | Formation of transient diastereomeric complexes | Pirkle's alcohol, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | Non-destructive, relatively fast |

| NMR with CDA | Formation of covalent diastereomers | Mosher's acid chloride, (R)-(-)-1-(1-naphthyl)ethyl isocyanate | Can provide larger spectral separation |

Maintenance of Chiral Purity:

Maintaining the chiral purity of Boc-(R)-alpha-(2-thiophenylmethyl)proline requires careful control of reaction conditions to avoid racemization. The alpha-proton is susceptible to deprotonation, especially under basic conditions, which can lead to a loss of stereochemical integrity. Therefore, reactions are typically carried out at low temperatures and with careful selection of non-racemizing bases and reagents.

Boc R Alpha 2 Thiophenylmethyl Proline As a Chiral Building Block in Complex Molecular Architectures

Application in the Enantioselective Synthesis of Nitrogen-Containing Heterocycles and Lactams

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org The enantioselective synthesis of these compounds is of paramount importance, as different enantiomers often exhibit vastly different biological activities. Chiral building blocks like Boc-(R)-alpha-(2-thiophenylmethyl)proline serve as valuable starting materials for constructing complex heterocyclic systems with high stereochemical purity.

The synthesis strategy often involves utilizing the pre-existing stereocenter of the proline derivative to direct the formation of new stereocenters. The pyrrolidine (B122466) ring of the proline can serve as the core of a new, more complex heterocyclic system. For instance, the carboxylic acid functionality can be transformed through various chemical reactions to build fused or spirocyclic ring systems. The enantiopure nature of the starting material ensures that the final product is also obtained in a specific enantiomeric form, bypassing the need for challenging chiral resolution or asymmetric catalysis steps later in the synthesis. This approach has been successfully applied to the synthesis of various substituted piperidines and other alkaloids, where a Boc-protected cyclic amine is the key starting material. nih.gov

Role in the Synthesis of Bioactive Molecules and Drug Candidates

The unique structural attributes of Boc-(R)-alpha-(2-thiophenylmethyl)proline make it a key component in the synthesis of bioactive molecules and drug candidates. chemimpex.com Its incorporation into a potential therapeutic agent can significantly enhance its pharmacological profile. chemimpex.com Medicinal chemists utilize this building block to design peptidomimetics, enzyme inhibitors, and receptor modulators. chemimpex.comchemimpex.com

The thiophene (B33073) moiety is a common structural motif in many approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and other non-covalent interactions. mdpi.com By incorporating this group into a constrained proline framework, chemists can design molecules with improved efficacy and selectivity. chemimpex.com For example, peptides or small molecules containing this residue can be designed to target specific protein-protein interactions or the active sites of enzymes, where the defined three-dimensional structure is crucial for potent and selective binding. chemimpex.comresearchgate.netnih.gov

Table 2: Applications of Boc-(R)-alpha-(2-thiophenylmethyl)proline in Advanced Synthesis

| Application Area | Specific Use and Rationale |

| Linear Peptides | Induces turns and enhances proteolytic stability. chemimpex.com |

| Cyclic Peptides | Acts as a turn-inducer to facilitate macrocyclization and control final conformation. chemimpex.comnih.gov |

| Hybrid Polypeptides/Foldamers | Controls the global folding of non-natural oligomers to mimic protein secondary structures. nih.govnih.gov |

| Nitrogen-Containing Heterocycles | Serves as a chiral starting material to construct complex heterocyclic systems with stereocontrol. nih.govnih.gov |

| Bioactive Molecules | Used to create peptidomimetics and drug candidates with enhanced pharmacological properties. chemimpex.comchemimpex.com |

Catalytic Applications and Mechanistic Investigations of Boc R Alpha 2 Thiophenylmethyl Proline

Exploration of Boc-(R)-alpha-(2-thiophenylmethyl)proline as a Component in Chiral Organocatalytic Systems

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has established proline and its derivatives as cornerstone catalysts. wikipedia.orglongdom.org The unique rigid structure of the proline ring, combined with the presence of both a secondary amine and a carboxylic acid, allows it to act as a bifunctional catalyst. tandfonline.com Modifications to the proline core are a common strategy to enhance catalytic activity, selectivity, and solubility.

Boc-(R)-alpha-(2-thiophenylmethyl)proline is a structurally modified proline derivative. It possesses key features that are relevant to chiral organocatalysis:

Chiral Scaffold: The inherent (R)-chirality of the proline ring is the basis for inducing stereoselectivity in chemical reactions.

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom modifies the nucleophilicity and steric environment of the amine. While this protection is often used for peptide synthesis, in a catalytic context, it would necessitate a deprotection step to free the secondary amine for typical enamine or iminium ion catalysis. orgsyn.org

α-Substituent: The alpha-(2-thiophenylmethyl) group introduces significant steric bulk at the α-position. This substitution can be pivotal in influencing the facial selectivity of substrate approach to the catalytic intermediate, thereby controlling the stereochemical outcome of a reaction.

Although this specific compound is primarily cited as a precursor, its structural motifs are pertinent to the design of advanced organocatalysts. chemimpex.comchemimpex.com For instance, proline amides bearing bulky substituents have been shown to be highly effective catalysts for direct aldol (B89426) reactions. orgsyn.org

Studies on Peptide-Catalyzed Asymmetric Transformations Involving Proline Derivatives

Proline and its derivatives are frequently incorporated into short peptide sequences to create highly effective and selective asymmetric catalysts. researchgate.net These peptide-based catalysts often mimic enzyme active sites, creating a defined chiral microenvironment for the reaction to occur. The modular nature of peptides allows for fine-tuning of the catalytic properties by altering the amino acid sequence.

Boc-(R)-alpha-(2-thiophenylmethyl)proline serves as a valuable building block in this context. chemimpex.com Its incorporation into a peptide chain can impart specific conformational constraints and steric influences. The thiophenylmethyl group, for example, can participate in non-covalent interactions, such as π-π stacking, which may help to organize the transition state assembly and enhance stereoselectivity. researchgate.net Research has shown that substituents on the proline ring can be used to tune the catalytic performance of a peptide catalyst. researchgate.net

Elucidation of Catalytic Mechanisms: Lewis Acid, Nucleophilic, and Bifunctional Activation

Proline-based catalysts can operate through several distinct activation modes, a versatility that accounts for their broad applicability. tandfonline.com

Nucleophilic Catalysis (Enamine Pathway): This is the most common mechanism in reactions like aldol and Michael additions. The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The chirality of the proline scaffold directs this attack to one face of the electrophile, resulting in an enantiomerically enriched product. wikipedia.orglongdom.org

Iminium Catalysis (LUMO-Lowering Activation): In reactions such as Diels-Alder or Friedel-Crafts alkylations, proline can condense with an α,β-unsaturated carbonyl compound to form an iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for attack by a nucleophile. longdom.org

Bifunctional Acid-Base Catalysis: Proline's carboxylic acid and secondary amine can act in concert. In the classic proline-catalyzed aldol reaction, the carboxyl group is believed to act as a Brønsted acid to activate the electrophilic aldehyde via hydrogen bonding, while the amine forms the enamine. This simultaneous activation is a hallmark of its efficiency. wikipedia.orgtandfonline.com

While these mechanisms are described for unprotected proline, they form the basis for the catalytic cycles of more complex proline-derived catalysts, including peptides synthesized from precursors like Boc-(R)-alpha-(2-thiophenylmethyl)proline.

Analysis of Intricate Catalytic Triads and Active Site Interactions

The concept of a "catalytic triad" is borrowed from enzymology, where a specific spatial arrangement of three amino acid residues in an enzyme's active site works synergistically to perform catalysis. In organocatalysis, particularly with peptide-based catalysts, similar principles apply. A proline residue might be part of a system where other nearby amino acid side chains perform crucial functions, such as:

Hydrogen Bonding: A nearby acidic or basic residue (e.g., from glutamic acid or histidine) can form hydrogen bonds with the substrate, orienting it for a stereoselective reaction. researchgate.net

Proton Shuttling: The carboxylic acid of proline or another residue can act as a proton shuttle, facilitating the formation and breakdown of intermediates. wikipedia.org

Steric Shielding: Bulky side chains from other amino acids can block one face of the reactive intermediate, reinforcing the stereodirecting influence of the proline core.

The thiophenylmethyl group of Boc-(R)-alpha-(2-thiophenylmethyl)proline, if incorporated into such a peptide, would contribute to the shape and non-covalent interactions within the catalyst's active site, influencing substrate binding and the stability of the transition state.

Enantioselective Direct Aldol Reactions and Related Asymmetric Carbon-Carbon Bond Forming Reactions

The direct asymmetric aldol reaction is a benchmark transformation for proline and its derivatives. wikipedia.org In this reaction, a proline catalyst enables the direct reaction of an unmodified ketone with an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity.

| Catalyst | Donor | Acceptor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 68 | 96 |

| L-Proline | Acetone | Isobutyraldehyde | DMSO | 97 | >99 |

| Proline Amide Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 99 | 99 |

This table presents representative data for L-proline and a derivative to illustrate typical outcomes in the direct aldol reaction. Specific data for Boc-(R)-alpha-(2-thiophenylmethyl)proline as a catalyst is not available in the searched literature.

Other important carbon-carbon bond-forming reactions catalyzed by proline derivatives include the Mannich reaction (the addition of an enolizable carbonyl compound to an imine) and the Michael addition (the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound). wikipedia.orgnih.gov In all these cases, the catalyst's function is to generate a chiral nucleophilic enamine from the donor molecule and facilitate its stereoselective addition to the electrophilic acceptor.

Mechanistic Studies of Stereocontrol in Asymmetric Catalysis Facilitated by Proline Derivatives

The origin of stereoselectivity in proline-catalyzed reactions has been the subject of extensive mechanistic and computational studies. For the aldol reaction, the Zimmerman-Traxler model, involving a six-membered chair-like transition state, is often invoked. wikipedia.org

Key mechanistic proposals include:

The Houk-List Model: This model for the proline-catalyzed intermolecular aldol reaction posits a transition state where the carboxyl group of proline forms a hydrogen bond with the aldehyde acceptor. The enamine, formed from the ketone and the proline's amine, attacks the re-face of the aldehyde, leading to the observed stereochemistry. This model successfully explains the high enantioselectivity achieved.

Role of Water: In some cases, a single molecule of water has been proposed to be part of the transition state, acting as a proton shuttle between the proline's carboxylate and the aldehyde's oxygen.

Curtin-Hammett Scenarios: For some modified proline catalysts, mechanistic studies have revealed that the stereoselectivity arises from a Curtin-Hammett scenario, where different conformations of the catalyst-substrate intermediate are in rapid equilibrium, but only one reacts through a lower-energy transition state to form the product. researchgate.net

These mechanistic principles are general to the proline scaffold. The specific steric and electronic properties of a derivative like Boc-(R)-alpha-(2-thiophenylmethyl)proline would influence the relative energies of these transition states, thereby modulating the catalyst's activity and selectivity.

Applications in Advanced Functional Materials and Molecular Probes Research

Design and Synthesis of Enzyme Inhibitors and Receptor Modulators Incorporating the Compound

Boc-(R)-alpha-(2-thiophenylmethyl)proline is a significant building block in medicinal chemistry for the synthesis of bioactive molecules. chemimpex.com Its distinct structure, featuring a Boc-protected proline core and a thiophenylmethyl group, makes it a candidate for designing enzyme inhibitors and receptor modulators aimed at creating targeted therapies. chemimpex.comchemimpex.com The chirality and the thiophene (B33073) moiety present in the compound allow for the exploration of diverse biological activities, including specific binding to receptors and inhibition of enzymes. chemimpex.com Researchers utilize this compound in the synthesis of peptide-based drugs and other biologically active compounds, leveraging its structure to enhance bioactivity and therapeutic efficacy. chemimpex.comchemimpex.com

Strategies for Creating Compounds with Improved Pharmacological Profiles through Structural Modifications

The inherent structure of Boc-(R)-alpha-(2-thiophenylmethyl)proline serves as a foundation for developing compounds with enhanced pharmacological properties. chemimpex.com Lead optimization is a critical process in drug discovery that addresses issues like poor pharmacokinetics and side effects. nih.gov Strategies such as scaffold hopping, bioisosterism, and structure-based design are employed to modify lead compounds. nih.gov

Research into the Modification of Proteins for Enhanced Stability and Functionality in Biotechnology

In the field of biotechnology, Boc-(R)-alpha-(2-thiophenylmethyl)proline is used in the modification of proteins to improve their stability and functionality for therapeutic applications. chemimpex.com Post-translational modifications (PTMs) are crucial for many cellular functions and can involve the addition of various chemical groups to amino acid residues, altering the protein's structure and function. nih.govnih.gov

Key PTMs that influence protein stability include:

Hydroxylation: The addition of hydroxyl groups to proline residues, catalyzed by dioxygenases, can affect protein stability, particularly in cellular oxygen-sensing pathways. nih.gov

Glycosylation: The attachment of sugar moieties is important for protein stability, signaling, and cell survival. nih.gov

Methylation: The addition of methyl groups to lysine (B10760008) and arginine residues is dynamically regulated and can either increase or decrease protein stability by creating or masking degradation signals (degrons). nih.gov

These modification processes highlight how incorporating specific amino acid derivatives like Boc-(R)-alpha-(2-thiophenylmethyl)proline can be a strategic approach to engineer proteins with desired characteristics for biotechnological purposes. chemimpex.com

Development of Metal-Responsive Small-Molecule Fluorescent Sensors Utilizing Boc-Conjugated Prolines

Fluorescent sensors are powerful tools for detecting metal ions in biological and environmental systems due to their high sensitivity, selectivity, and real-time monitoring capabilities. mdpi.comresearchgate.net While genetically encoded fluorescent proteins are widely used, small-molecule fluorescent probes offer advantages in certain applications. mdpi.commdpi.com Proline and its derivatives have been shown to participate in sensory systems; for example, L-proline can act as a promoter in a multicomponent fluorescent sensor system for the detection of Magnesium ions (Mg²⁺), leading to a significant enhancement of the fluorescence signal. rsc.org

This suggests the potential for incorporating Boc-conjugated prolines, such as Boc-(R)-alpha-(2-thiophenylmethyl)proline, into the design of novel small-molecule sensors for specific metal ions. The Boc group can enhance stability and solubility, while the proline scaffold provides a defined structural framework. chemimpex.com

The core of a fluorescent metal sensor is its metal-recognition domain (also known as a chelating group or ionophore), which selectively binds to the target metal ion. The design of this domain is crucial for the sensor's selectivity and sensitivity. mdpi.com Genetically encoded biosensors often utilize a peptide or protein domain that functions as the metal-binding site. mdpi.com For small-molecule sensors, the design involves creating a binding pocket with specific donor atoms (e.g., nitrogen, oxygen, sulfur) arranged in a precise geometry to match the coordination preferences of the target metal ion. The thiophene moiety in Boc-(R)-alpha-(2-thiophenylmethyl)proline contains a sulfur atom, which could potentially be involved in coordinating with certain metal ions.

Several mechanisms can translate the metal-binding event into a readable fluorescent signal. One common mechanism is fluorescence quenching, where the binding of a metal ion reduces the fluorescence intensity of the probe. mdpi.com This can occur through various processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and heavy-atom effects. mdpi.commdpi.com

In a typical sensor design, the molecule consists of a fluorophore (the light-emitting part) linked to the metal-recognition domain. In the absence of the target metal ion, the fluorophore emits light upon excitation. When the metal ion binds to the recognition domain, it can trigger a process that quenches this fluorescence, leading to a decrease in the signal that is proportional to the concentration of the metal ion. mdpi.com

Table 1: Mechanisms in Fluorescent Sensing

| Mechanism | Description |

|---|---|

| Photoinduced Electron Transfer (PET) | Electron transfer between the fluorophore and the receptor upon metal binding, leading to quenching. |

| Förster Resonance Energy Transfer (FRET) | Energy transfer between two fluorophores (a donor and an acceptor) whose distance is altered by metal binding. |

| Fluorescence Quenching | A general process where the fluorescence intensity is decreased due to interaction with another substance (the quencher), such as a metal ion. mdpi.com |

Exploration of Proline-Derived Compounds as Inhibitors of Viral RNA Polymerase and Related Enzymes

The search for effective antiviral agents is an ongoing global health priority. researchgate.net Proline derivatives have emerged as a promising class of compounds for developing viral enzyme inhibitors. nih.gov A notable example is Nirmatrelvir, a proline derivative that acts as a peptidomimetic inhibitor of the main protease (Mpro) of SARS-CoV-2. researchgate.netnih.gov

RNA-dependent RNA polymerase (RdRp) is another critical enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drugs. mdpi.com The inhibition of viral RdRp offers a specific therapeutic strategy with potentially minimal toxicity to the host. mdpi.com Nucleoside analogs like Remdesivir and Sofosbuvir function by being incorporated into the growing viral RNA chain, causing premature termination. mdpi.comnih.gov

The structural versatility of proline-based compounds makes them suitable scaffolds for designing inhibitors that can target various viral enzymes. Research has also focused on host proline isomerases, such as cyclophilins, which are co-opted by viruses like Hepatitis C virus (HCV) for their replication. researchgate.net Inhibitors of these host factors represent another viable antiviral strategy. researchgate.net

Table 2: Examples of Proline-Related Antiviral Strategies

| Target Enzyme/Protein | Virus | Example Inhibitor/Strategy |

|---|---|---|

| Main Protease (Mpro) | SARS-CoV-2 | Nirmatrelvir (a proline derivative) researchgate.netnih.gov |

| RNA-dependent RNA Polymerase (RdRp) | Coronaviruses, Ebola | Remdesivir (nucleoside analog prodrug) mdpi.comnih.gov |

| Cyclophilin A (Host Proline Isomerase) | Hepatitis C Virus (HCV) | Cyclosporine A and its derivatives researchgate.net |

Advanced Structural and Conformational Analysis of Boc R Alpha 2 Thiophenylmethyl Proline and Its Assemblies

X-ray Crystallography for Solid-State Structural Elucidation of Boc-(R)-alpha-(2-thiophenylmethyl)proline and its Derivatives

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. For Boc-(R)-alpha-(2-thiophenylmethyl)proline, these interactions are expected to be multifaceted. Hydrogen bonding is a primary directional force, with the carboxylic acid group acting as a hydrogen bond donor and the carbonyl oxygens of both the Boc group and the carboxylic acid serving as acceptors. These interactions are fundamental to the formation of predictable supramolecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. Unlike the static picture provided by X-ray crystallography, NMR can reveal information about the conformational equilibria that exist in the solution phase.

For Boc-(R)-alpha-(2-thiophenylmethyl)proline, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the covalent structure and providing details about the conformational preferences of the pyrrolidine (B122466) ring and the orientation of the Boc group. A key feature of proline-containing molecules is the cis-trans isomerization around the amide bond formed by the Boc group and the proline nitrogen. This process is often slow on the NMR timescale, leading to the observation of two distinct sets of signals for the cis and trans isomers. The relative integration of these signals can provide the population distribution of these two conformers in a given solvent.

Elucidation of Solution-Phase Structures of Peptides Incorporating the Compound

When Boc-(R)-alpha-(2-thiophenylmethyl)proline is incorporated into a peptide chain, its conformational preferences can significantly influence the local and global structure of the peptide. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to measure through-space distances between protons. These distance restraints are then used to calculate and refine the three-dimensional structure of the peptide in solution.

The presence of the bulky thiophenylmethyl group at the alpha-position is expected to introduce significant conformational constraints, potentially favoring specific secondary structures like β-turns or helical folds in the resulting peptide. The unique structure of this modified amino acid can be exploited to design peptides with well-defined and stable conformations. nih.gov

Characterization of Hydrogen-Bonded Conformations in Hybrid Polypeptides

In hybrid polypeptides, the formation of intramolecular hydrogen bonds is crucial for the stabilization of defined secondary structures. NMR spectroscopy is highly sensitive to the presence of hydrogen bonds. Amide protons involved in hydrogen bonding typically exhibit a reduced temperature coefficient (dδ/dT), as they are shielded from the solvent.

Although the proline nitrogen itself lacks a proton when part of a peptide backbone, the carbonyl oxygen of the Boc-(R)-alpha-(2-thiophenylmethyl)proline residue can act as a hydrogen bond acceptor. peptide.com By analyzing the chemical shifts and temperature coefficients of amide protons of neighboring residues in a polypeptide chain, it is possible to identify and characterize the hydrogen-bonding networks that stabilize the folded structure. This information is vital for understanding how this specific proline derivative contributes to the conformational stability of hybrid polypeptides.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, it is crucial to determine the enantiomeric purity of Boc-(R)-alpha-(2-thiophenylmethyl)proline. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining their relative amounts. tandfonline.com

The separation of enantiomers can be achieved through two main strategies in HPLC: direct and indirect methods. The direct method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amino acid derivatives. researchgate.net

Alternatively, the indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. tandfonline.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. The choice of the derivatizing agent is critical for achieving good separation.

For Boc-(R)-alpha-(2-thiophenylmethyl)proline, a suitable chiral HPLC method would be developed and validated to quantify the presence of the (S)-enantiomer. The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers in the chromatogram. A high enantiomeric excess (e.e.) is often a critical quality attribute for applications in peptide synthesis and pharmaceutical development. The table below outlines a hypothetical chiral HPLC method for this purpose.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with a modifier (e.g., Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Circular Dichroism (CD) for Chiral Characterization and Secondary Structure Analysis in Peptides

Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for investigating the chiral properties of molecules and elucidating the secondary structure of peptides and proteins. By measuring the differential absorption of left- and right-circularly polarized light, CD provides a unique spectroscopic signature that is exquisitely sensitive to molecular asymmetry and three-dimensional conformation. For a substituted proline derivative like Boc-(R)-alpha-(2-thiophenylmethyl)proline, CD analysis offers a powerful tool for both confirming its absolute stereochemistry and for studying its influence on the conformation of peptides into which it is incorporated.

The CD spectrum of a peptide is dominated by contributions from the peptide backbone amides (in the far-UV region, ~190-250 nm) and, to a lesser extent, from aromatic or other chromophoric side chains. nih.govamericanpeptidesociety.org The incorporation of Boc-(R)-alpha-(2-thiophenylmethyl)proline introduces several factors that are expected to generate a distinct CD signature. Firstly, the inherent chirality at the α-carbon of the (R)-proline scaffold provides a foundational chiroptical response. Secondly, the bulky 2-thiophenylmethyl substituent at the Cα position sterically restricts the conformational freedom of the pyrrolidine ring and the peptide backbone. Substitutions at the Cα position of proline are known to favor the trans over the cis imide bond conformation due to steric hindrance, which in turn influences the local and global peptide structure. nih.gov

This steric constraint often promotes the formation of specific secondary structures, most notably the polyproline II (PPII) helix. rsc.org The PPII helix is a left-handed helix that is common in proline-rich sequences and is characterized by a distinct CD spectrum, typically featuring a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.netnih.gov The incorporation of a single Cα-substituted proline residue like Boc-(R)-alpha-(2-thiophenylmethyl)proline can be sufficient to nucleate or stabilize such a conformation in a peptide chain.

Furthermore, the thiophene (B33073) ring in the 2-thiophenylmethyl side chain is a chromophore that absorbs in the UV region. When held in a chiral environment, its electronic transitions can become chiroptically active, giving rise to induced CD signals. tandfonline.comtandfonline.com These signals, likely appearing in the near-UV region (250-300 nm), would be specific to the interaction between the thiophene chromophore and the chiral proline scaffold, providing a unique fingerprint for the molecule and its local electronic environment.

To characterize the conformational propensities of Boc-(R)-alpha-(2-thiophenylmethyl)proline, it can be incorporated into host-guest peptides. By comparing the CD spectra of these peptides with control peptides lacking this residue, the specific structural influence can be determined. For example, a significant increase in the intensity of the characteristic PPII bands would provide strong evidence of its structure-promoting properties.

Below is an interactive table presenting hypothetical CD spectral data for a model hexapeptide containing Boc-(R)-alpha-(2-thiophenylmethyl)proline, denoted as Xaa, in different solvent environments known to favor different secondary structures. This illustrates how CD spectroscopy can distinguish between different conformational states.

| Peptide Sequence | Solvent | Dominant Secondary Structure | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Ac-(Gly)₂-Xaa-(Gly)₂-NH₂ | Water | Polyproline II (PPII)-like | 228 | +2,500 |

| 205 | -35,000 | |||

| Ac-(Gly)₂-Xaa-(Gly)₂-NH₂ | Trifluoroethanol (TFE) | β-turn / Disordered | 222 | -5,000 |

| 200 | -15,000 | |||

| Ac-(Ala)₂-Xaa-(Ala)₂-NH₂ | Water/Acetonitrile | Disordered | 215 (shoulder) | -4,000 |

| 198 | -20,000 | |||

| Note: The data in this table is hypothetical and for illustrative purposes only. It represents typical values for the indicated secondary structures based on published literature for similar proline-containing peptides. |

The data illustrates that in an aqueous, structure-promoting environment, the peptide containing Boc-(R)-alpha-(2-thiophenylmethyl)proline could be expected to adopt a PPII-like conformation, as indicated by the positive peak at 228 nm and the strong negative peak at 205 nm. researchgate.net In a less structured environment or one that promotes different types of hydrogen bonding, such as TFE, these characteristic signals would diminish, indicating a shift to a more disordered or alternative conformation like a β-turn. researchgate.net By systematically studying such systems, CD spectroscopy provides detailed insights into the structural impact of this unique synthetic amino acid, guiding its application in peptidomimetics and rational drug design.

Computational Chemistry and Theoretical Studies on Boc R Alpha 2 Thiophenylmethyl Proline

Molecular Modeling and Dynamics Simulations for Conformational Prediction in Solution and Biological Environments

Molecular modeling and dynamics (MD) simulations are indispensable computational techniques for exploring the conformational landscape of flexible molecules such as Boc-(R)-alpha-(2-thiophenylmethyl)proline. These methods allow for the prediction of the most stable three-dimensional arrangements of the molecule in various environments, which is crucial for understanding its biological activity and interaction with other molecules.

MD simulations, in particular, provide a dynamic picture of the molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. nih.govnih.gov This allows for the exploration of different conformational states and the transitions between them. The choice of force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of these simulations. nih.govfu-berlin.de For Boc-protected amino acids, force fields such as AMBER, CHARMM, and GROMOS are commonly employed. nih.govfu-berlin.de

In the context of Boc-(R)-alpha-(2-thiophenylmethyl)proline, MD simulations can elucidate the conformational preferences of the pyrrolidine (B122466) ring, the orientation of the Boc protecting group, and the spatial arrangement of the 2-thiophenylmethyl side chain. These simulations can be performed in different solvents to mimic solution-phase behavior or within a simulated biological environment, such as a protein binding pocket, to predict its binding mode and affinity. The conformational flexibility of the proline ring, which can adopt "up" or "down" pucker conformations, is a key aspect that can be investigated through these simulations. nih.gov

Illustrative Data Table: Conformational Distribution of a Boc-Proline Derivative in Different Solvents from a Hypothetical MD Simulation

| Solvent | Pyrrolidine Ring Pucker | Boc-group Orientation (Dihedral Angle Range) | Thiophenylmethyl Side Chain (χ1 Angle Range) | Population (%) |

| Water | Endo (Down) | 170° - 190° | 50° - 70° | 65 |

| Water | Exo (Up) | 160° - 180° | 170° - 190° | 25 |

| Water | Other | Various | Various | 10 |

| Chloroform | Endo (Down) | 175° - 195° | 45° - 65° | 80 |

| Chloroform | Exo (Up) | 165° - 185° | 160° - 180° | 15 |

| Chloroform | Other | Various | Various | 5 |

Note: This table is for illustrative purposes to demonstrate the type of data generated from MD simulations and does not represent actual experimental or computational results for Boc-(R)-alpha-(2-thiophenylmethyl)proline.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to investigate the electronic structure and properties of molecules. masjaps.comindexcopernicus.com It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like Boc-(R)-alpha-(2-thiophenylmethyl)proline.

DFT calculations can be used to determine a variety of molecular properties, including:

Optimized molecular geometry: Finding the lowest energy structure of the molecule. masjaps.com

Electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are key to understanding the molecule's reactivity. nih.gov

Spectroscopic properties: Predicting infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the molecule. masjaps.com

Illustrative Data Table: Calculated Electronic Properties of a Boc-Proline Derivative from a Hypothetical DFT Study

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Thiophene (B33073) Sulfur | -0.15 e |

Note: This table is for illustrative purposes and does not represent actual calculated values for Boc-(R)-alpha-(2-thiophenylmethyl)proline.

Transition State Analysis and Reaction Pathway Mapping for Synthetic Transformations

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational methods, particularly those based on quantum mechanics, can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

Transition state analysis allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified. This is particularly valuable in understanding and optimizing the synthesis of complex molecules like proline derivatives. nih.govorganic-chemistry.org

For synthetic transformations involving Boc-(R)-alpha-(2-thiophenylmethyl)proline, such as its incorporation into a peptide chain or modifications of its side chain, transition state analysis can be used to:

Elucidate the detailed mechanism of the reaction.

Predict the regioselectivity and stereoselectivity of the reaction.

Guide the design of catalysts that can lower the activation energy and improve the reaction efficiency.

Quantum Chemical Calculations for Understanding Stereoselectivity and Chiral Induction

The stereochemistry of a molecule is often critical to its biological activity. Boc-(R)-alpha-(2-thiophenylmethyl)proline is a chiral molecule, and its stereochemical integrity is crucial in many of its applications. Quantum chemical calculations are instrumental in understanding and predicting the stereochemical outcomes of reactions involving chiral molecules. nih.govacs.org

These calculations can be used to model the transition states of reactions that lead to the formation of new stereocenters. By comparing the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. nih.gov This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

In the context of reactions involving Boc-(R)-alpha-(2-thiophenylmethyl)proline as a chiral building block or a catalyst, quantum chemical calculations can help to:

Explain the origin of the observed stereoselectivity. acs.org

Predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction. nih.govacs.org

Design new chiral auxiliaries or catalysts with improved stereocontrol.

Illustrative Data Table: Calculated Energy Differences and Predicted Stereoselectivity for a Hypothetical Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS-(R) | 0.0 | 95 |

| TS-(S) | 2.0 | 5 |

Note: This table is for illustrative purposes to demonstrate the application of quantum chemical calculations in predicting stereoselectivity and does not represent data for a specific reaction of Boc-(R)-alpha-(2-thiophenylmethyl)proline.

Research on Derivatives and Analogues of Boc R Alpha 2 Thiophenylmethyl Proline

Synthetic Approaches to Isomeric and Homologous Thiophenylmethyl Prolines

The synthesis of isomeric and homologous thiophenylmethyl prolines is crucial for probing the impact of the substituent's position and chain length on the molecule's properties. Synthetic strategies often involve the modification of the proline ring or the introduction of the thiophenylmethyl moiety through various organic reactions.

One common approach involves the diastereoselective synthesis of highly functionalized proline derivatives. For instance, cascade reactions involving [3 + 2]-cycloaddition/ketenimine and rearrangement/Alder-ene cyclization have been employed to create densely functionalized proline frameworks with high diastereoselectivity. While not specific to thiophenylmethyl prolines, these methods offer a pathway to introduce diverse substituents, including isomers of the thiophene (B33073) ring (e.g., 3-thiophenylmethyl) or homologous structures with longer alkyl chains between the thiophene and the proline alpha-carbon.

Furthermore, methodologies for the synthesis of substituted prolines often utilize readily available starting materials like hydroxyproline (B1673980). A technique known as "proline editing" allows for the stereospecific modification of a hydroxyproline residue within a peptide sequence. This approach could be adapted to synthesize various thiophenylmethyl proline derivatives by first incorporating hydroxyproline and then modifying the hydroxyl group to introduce the desired substituent. nih.gov

The synthesis of proline chimeras, which combine the conformational restriction of proline with the side chains of other natural amino acids, also provides a conceptual basis for creating diverse thiophenylmethyl prolines. researchgate.net Strategies developed for preparing tryptophan-proline chimeras, for example, could be modified to introduce a thiophenylmethyl group instead of the indole (B1671886) moiety. researchgate.net

Structure-Activity Relationship (SAR) Studies of Alpha-Substituted Proline Analogues

The substitution at the alpha-position of proline significantly influences its conformational preferences and, consequently, the biological activity of peptides containing these analogues. Due to its cyclic structure, the φ (phi) torsion angle of proline is restricted to values around -60°. nih.gov The introduction of a substituent at the Cα position further constrains the conformational landscape.

Studies on α-methylproline, for instance, have shown a preference for a γ-turn conformation in solution and an α-helical structure in the solid state. nih.gov The cis/trans isomerization of the peptide bond preceding the proline residue is a key determinant of the local conformation. The presence of an alpha-substituent can influence this equilibrium.

SAR studies on various alpha-substituted proline analogues have been conducted to understand their impact on biological activity. These studies are crucial in medicinal chemistry for designing peptides with improved potency, selectivity, and metabolic stability. The unique conformational properties of proline have led to the development of numerous analogues for SAR studies and the design of bioactive peptides and secondary structure mimics. researchgate.net The alpha-substituent can act as a tool to probe the steric and electronic requirements of a biological target.

Modification of the Boc Protecting Group and its Influence on Reactivity and Applications

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in peptide synthesis and other organic transformations. Its popularity stems from its stability under a broad range of conditions and its facile removal under acidic conditions.

The Boc group is generally stable to most nucleophiles and bases, allowing for selective reactions at other parts of the molecule. organic-chemistry.org This orthogonality is a key feature in multi-step syntheses. The standard method for removing the Boc group involves treatment with strong acids like trifluoroacetic acid (TFA). This process generates a carbocation, which can sometimes lead to side reactions with nucleophilic residues in the substrate. To mitigate this, scavengers are often added to the deprotection cocktail.

The nature of the Boc protecting group can influence the reactivity of the parent molecule. For example, the steric bulk of the Boc group can direct the stereochemical outcome of reactions at adjacent centers. While the Boc group itself is not typically modified, its presence is a critical consideration in the design of synthetic routes. The choice of protecting group strategy, including the use of Boc in conjunction with other protecting groups like Fmoc (fluorenylmethyloxycarbonyl), is fundamental to the successful synthesis of complex molecules. organic-chemistry.org

The synthesis of Boc-protected proline analogues, such as Boc-protected cyclopropane-modified prolines, highlights the importance of this protecting group in enabling key transformations like the Simmons-Smith reaction. researchgate.net

Investigation of Proline Thioamides and Other Functionalized Proline Derivatives

The replacement of the oxygen atom of the proline carboxyl group with a sulfur atom to form a proline thioamide introduces significant changes to the molecule's electronic and steric properties. Proline thioamides have been investigated as catalysts in organocatalyzed reactions, such as the aldol (B89426) reaction.